molecular formula C14H17N5O2S B7180446 N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide

N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7180446
M. Wt: 319.38 g/mol
InChI Key: MCJGVPDSKLQNMO-UHFFFAOYSA-N
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Description

N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-9(20)17-14-18-12(8-22-14)13(21)19-4-2-10(3-5-19)11-6-15-16-7-11/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJGVPDSKLQNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)N2CCC(CC2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-[4-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of pyrazole, piperidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, potentially leading to novel therapeutic applications .

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